5-Bromo-2-cyclopropylbenzaldehyde

Description

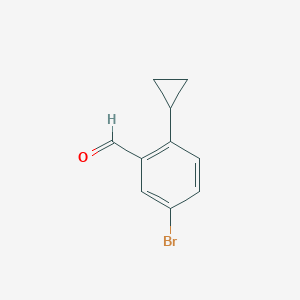

5-Bromo-2-cyclopropylbenzaldehyde (C${10}$H${9}$BrO) is a substituted benzaldehyde featuring a bromine atom at the 5-position and a cyclopropyl group at the 2-position of the aromatic ring. The aldehyde functional group at the 1-position makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The cyclopropyl substituent introduces steric and electronic effects, which can modulate reactivity and stability compared to simpler benzaldehyde derivatives. This compound is likely utilized in cross-coupling reactions, nucleophilic additions, or as a precursor for heterocyclic systems due to its reactive aldehyde group .

Properties

IUPAC Name |

5-bromo-2-cyclopropylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-9-3-4-10(7-1-2-7)8(5-9)6-12/h3-7H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSWAYPTOVOUAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235559-75-7 | |

| Record name | 5-bromo-2-cyclopropylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-cyclopropylbenzaldehyde involves the Suzuki-Miyaura coupling reaction. This method typically starts with 2,5-dibromobenzaldehyde and cyclopropylboronic acid as the key reactants. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) and carried out in a mixed solvent system of toluene and water, with potassium phosphate tribasic as the base . The reaction mixture is stirred at elevated temperatures (around 80°C) for an extended period (approximately 22 hours), followed by purification through silica gel chromatography to yield the desired product .

Industrial Production Methods: Industrial-scale production of this compound follows similar synthetic routes but often involves optimization for higher yields and cost-effectiveness. This may include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-cyclopropylbenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

Substitution Reactions: Products with different functional groups replacing the bromine atom.

Oxidation Reactions: Corresponding carboxylic acids.

Reduction Reactions: Corresponding alcohols.

Scientific Research Applications

5-Bromo-2-cyclopropylbenzaldehyde is utilized in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: As a building block in the development of potential therapeutic agents.

Material Science: In the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropylbenzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In pharmaceutical research, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, depending on the specific drug development context .

Comparison with Similar Compounds

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The cyclopropyl group in the target compound is mildly electron-donating via conjugation, while substituents like methoxy (-OCH$3$) and dimethylamino (-N(CH$3$)$_2$) are stronger electron donors. Bromine, being electron-withdrawing, deactivates the aromatic ring in all cases .

Aldehyde Reactivity

The aldehyde group in this compound participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., formation of Schiff bases). Its reactivity is modulated by the bromine and cyclopropyl groups:

- Electron Effects : Bromine (electron-withdrawing) enhances the electrophilicity of the aldehyde, while cyclopropyl (mildly donating) may slightly counteract this effect compared to derivatives like 5-Bromo-2-methoxybenzaldehyde, where methoxy strongly activates the ring .

- Applications: Such compounds are intermediates in synthesizing pharmaceuticals, agrochemicals, or ligands for metal coordination.

Cyclopropyl-Specific Behavior

The cyclopropyl group in the target compound may enhance metabolic stability in drug candidates by resisting oxidative degradation, a property less pronounced in analogs with linear alkyl or ether substituents .

Physicochemical Properties

Limited data on exact melting points or solubility are available in the provided evidence. However, inferences can be made:

- Lipophilicity : The cyclopropyl group likely increases logP (lipophilicity) compared to polar substituents like -OH or -OCH$_3$, improving membrane permeability in biological systems .

- Crystallinity : Derivatives like 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone exhibit defined crystalline structures (as shown in crystallographic studies), whereas bulky substituents like cyclopropyl may reduce crystallinity .

Biological Activity

5-Bromo-2-cyclopropylbenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant case studies, supported by diverse sources.

- Molecular Formula : C10H9BrO

- Molecular Weight : 227.09 g/mol

- CAS Number : 500-00-0

This compound exhibits various mechanisms of action that contribute to its biological activity:

- Antimicrobial Activity : The compound has shown promising results against several bacterial strains. Its structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death.

- Antitumor Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. This effect is likely mediated through apoptosis induction and cell cycle arrest in cancer cells.

- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of various benzaldehyde derivatives, this compound was tested against E. coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at concentrations above 50 µM, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Antitumor Effects

Research conducted on the effects of this compound on HeLa cells revealed that treatment with the compound at a concentration of 25 µM resulted in a notable increase in apoptosis markers. Flow cytometry analysis showed an increase in sub-G1 phase cells, suggesting that the compound effectively induces cell death in cervical cancer cells.

Case Study 3: Anti-inflammatory Properties

A study examining the anti-inflammatory effects of various compounds found that this compound significantly reduced TNF-α levels in RAW 264.7 macrophages treated with lipopolysaccharide (LPS). This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.